molecular formula C16H22N4OS B12296380 (S)-N-((R)-1-(6'-Amino-[2,3'-bipyridin]-4'-yl)ethyl)-2-methylpropane-2-sulfinamide

(S)-N-((R)-1-(6'-Amino-[2,3'-bipyridin]-4'-yl)ethyl)-2-methylpropane-2-sulfinamide

Katalognummer: B12296380
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: KRTPXBYZUQFOTH-FAYKFVSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide is a complex organic compound featuring a bipyridine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are tailored to the specific transformation desired, often involving controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group yields nitro derivatives, while nucleophilic substitution can lead to various substituted sulfinamides .

Wissenschaftliche Forschungsanwendungen

(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of (S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. The sulfinamide group may also play a role in modulating the compound’s activity by interacting with specific amino acid residues in proteins .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-N-(®-1-(6’-Amino-[2,3’-bipyridin]-4’-yl)ethyl)-2-methylpropane-2-sulfinamide is unique due to its combination of a bipyridine core and a sulfinamide moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C16H22N4OS

Molekulargewicht

318.4 g/mol

IUPAC-Name

N-[(1R)-1-(2-amino-5-pyridin-2-ylpyridin-4-yl)ethyl]-2-methylpropane-2-sulfinamide

InChI

InChI=1S/C16H22N4OS/c1-11(20-22(21)16(2,3)4)12-9-15(17)19-10-13(12)14-7-5-6-8-18-14/h5-11,20H,1-4H3,(H2,17,19)/t11-,22?/m1/s1

InChI-Schlüssel

KRTPXBYZUQFOTH-FAYKFVSFSA-N

Isomerische SMILES

C[C@H](C1=CC(=NC=C1C2=CC=CC=N2)N)NS(=O)C(C)(C)C

Kanonische SMILES

CC(C1=CC(=NC=C1C2=CC=CC=N2)N)NS(=O)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.